1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-1-phenyl-5-(phenylmethyl)-
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Overview
Description
1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-1-phenyl-5-(phenylmethyl)- is a member of the benzoxazocine class of compounds. It is characterized by its unique structure, which includes a tetrahydrobenzoxazocine ring substituted with phenyl and phenylmethyl groups.
Preparation Methods
The synthesis of 1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-1-phenyl-5-(phenylmethyl)- typically involves the reaction of 2-phenylbenzoic acid with thionyl chloride, followed by reaction with 2-aminoethanol to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-1-phenyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-1-phenyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-1-phenyl-5-(phenylmethyl)- is not fully understood. it is believed to act as a dopamine, serotonin, and norepinephrine reuptake inhibitor, which contributes to its analgesic effects. The compound does not interact with opioid receptors, making it a non-narcotic analgesic .
Comparison with Similar Compounds
1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-1-phenyl-5-(phenylmethyl)- can be compared to other benzoxazocine derivatives such as:
5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine: This compound has similar structural features but differs in its substitution pattern.
Nefopam hydrochloride: A well-known non-narcotic analgesic with a similar mechanism of action.
Properties
CAS No. |
868693-39-4 |
---|---|
Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-benzyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine |
InChI |
InChI=1S/C23H23NO/c1-3-9-19(10-4-1)17-24-15-16-25-23(20-11-5-2-6-12-20)22-14-8-7-13-21(22)18-24/h1-14,23H,15-18H2 |
InChI Key |
KZNCMHUWTHJXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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